molecular formula C6H7NO2 B2983389 5-Hydroxy-1-methylpyridin-2(1H)-one CAS No. 29094-75-5

5-Hydroxy-1-methylpyridin-2(1H)-one

Cat. No. B2983389
CAS RN: 29094-75-5
M. Wt: 125.127
InChI Key: JTZUTFHXEWRKJR-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methylpyridin-2(1H)-one, also known as 5-hydroxymethyl-2-pyridone (5-HMP), is a chelating agent that is widely used in scientific research. It belongs to the family of hydroxypyridinones, which are known for their ability to bind metal ions. 5-HMP is a versatile compound that has many applications in various fields of science, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

5-Hydroxy-1-methylpyridin-2(1H)-one derivatives are valuable building blocks in the synthesis of heterocyclic compounds. Janin et al. (1999) explored the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, developing a method for preparing 2,6-dimethoxy derivatives, which are crucial for compounds with potential biological activities. This research highlights the compound's role in creating new heterocyclic derivatives with enhanced biological properties (Janin, Chiki, Legraverend, Huel, & Bisagni, 1999).

Catalysis and Material Science

The compound's derivatives are also employed in catalysis and material science. For instance, Sandra Y. de Boer et al. (2017) demonstrated the use of a novel tridentate PNNOH pincer ligand featuring a reactive 2-hydroxypyridine functionality in Ruthenium complexes. These complexes are catalytically active in the dehydrogenation of formic acid and the dehydrogenative coupling of alcohols, showing the compound's potential in catalysis and sustainable chemistry applications (de Boer, Korstanje, La Rooij, Kox, Reek, & van der Vlugt, 2017).

Biochemical and Pharmacological Research

In the field of biochemistry and pharmacology, derivatives of 5-Hydroxy-1-methylpyridin-2(1H)-one have been studied for their ability to chelate metal ions, which is crucial for the development of therapeutic agents. Kaviani and Izadyar (2018) investigated the iron chelation properties of 3-hydroxypyridine-4-ones (HPOs), revealing that certain derivatives form stable complexes with Fe3+, suggesting their potential in treating disorders associated with iron overload (Kaviani & Izadyar, 2018).

Epigenetics and Gene Expression

Furthermore, the study of 5-Hydroxymethylcytosine in mouse embryonic stem cells by Ficz et al. (2011) provides an indirect connection to the broader family of compounds including 5-Hydroxy-1-methylpyridin-2(1H)-one. This research illustrates the importance of DNA modifications, such as hydroxymethylation, in genome function and reprogramming during development (Ficz, Branco, Seisenberger, Santos, Krueger, Hore, Marques, Andrews, & Reik, 2011).

properties

IUPAC Name

5-hydroxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-4-5(8)2-3-6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZUTFHXEWRKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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